N-(4-bromo-3-methylphenyl)-1H-indazole-3-carboxamide
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Overview
Description
N-(4-bromo-3-methylphenyl)-1H-indazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-1H-indazole-3-carboxamide typically involves the arylation of indazole derivatives. One common method is the Suzuki reaction, which utilizes aryl boronic acids and a palladium catalyst to achieve the desired arylation . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki reaction, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as DMF or DMSO.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and aryl boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-1H-indazole-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide: This compound shares a similar structure but has a pyrazine ring instead of an indazole ring.
4-bromo-3-methylphenyl derivatives: Various derivatives with different functional groups can exhibit similar chemical properties.
Uniqueness
N-(4-bromo-3-methylphenyl)-1H-indazole-3-carboxamide is unique due to its specific combination of a bromine atom, a methyl group, and an indazole ring. This combination imparts distinct chemical and biological properties, making it valuable for diverse research applications.
Properties
CAS No. |
878237-26-4 |
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Molecular Formula |
C15H12BrN3O |
Molecular Weight |
330.185 |
IUPAC Name |
N-(4-bromo-3-methylphenyl)-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C15H12BrN3O/c1-9-8-10(6-7-12(9)16)17-15(20)14-11-4-2-3-5-13(11)18-19-14/h2-8H,1H3,(H,17,20)(H,18,19) |
InChI Key |
HEASCCWOFFVOSM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=NNC3=CC=CC=C32)Br |
solubility |
not available |
Origin of Product |
United States |
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